molecular formula C10H7Cl3N2O2S B5588467 4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole

Cat. No.: B5588467
M. Wt: 325.6 g/mol
InChI Key: WDJXTMAOAUIMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a 4-methyl group attached to the imidazole ring and a 2,3,4-trichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 2,3,4-Trichlorobenzenesulfonyl Group: This step involves the sulfonylation of the imidazole ring using 2,3,4-trichlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-benzimidazole
  • 4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole
  • 4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-triazole

Uniqueness

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the 4-methyl group and the 2,3,4-trichlorobenzenesulfonyl group allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O2S/c1-6-4-15(5-14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXTMAOAUIMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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